1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione
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Overview
Description
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to an indole-2,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and amino-substituted derivatives.
Scientific Research Applications
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, the nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components . The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(4-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione: This compound has a similar structure but with the nitrophenyl group in the para position, which can lead to different chemical and biological properties.
1-[(2-Nitrophenyl)sulfanyl]-1H-benzimidazole: This compound has a benzimidazole core instead of an indole core, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53888-05-4 |
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Molecular Formula |
C14H8N2O4S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)15(14(13)18)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
InChI Key |
XVIMHNQYBFCQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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